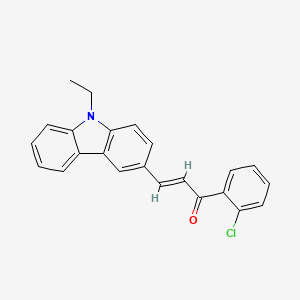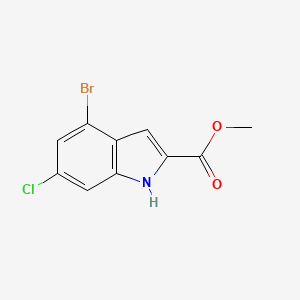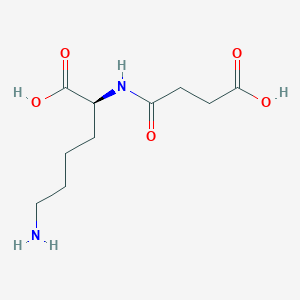
N-Succinyl Lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-スクシニルリシンは、リシン分子にスクシニル基が加えられたアミノ酸リシンの誘導体です。 この修飾はリシンの化学的および構造的特性を大幅に変え、N-スクシニルリシンはさまざまな生化学的プロセスにおいて重要な化合物となっています .
準備方法
合成ルートおよび反応条件: N-スクシニルリシンは、リシンとコハク酸無水物の反応により合成できます。反応は通常、水性媒体中で行われ、pHは反応を促進するために約8〜9に調整されます。 反応は通常室温で行われ、数時間で完了します .
工業的生産方法: 工業的な設定では、N-スクシニルリシンの生産には、リシンとコハク酸無水物が制御された条件下で混合される大型反応器を使用します。 反応混合物は次に、結晶化またはクロマトグラフィーなどの技術を使用して精製され、高純度のN-スクシニルリシンが得られます .
化学反応の分析
反応の種類: N-スクシニルリシンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、N-スクシニルリシンの酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、N-スクシニルリシンをリシンに戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスクシニル化リシン誘導体の形成につながる可能性があり、還元はリシンを再生できます .
4. 科学研究における用途
N-スクシニルリシンは、科学研究において幅広い用途を持っています。
科学的研究の応用
N-Succinyl Lysine has a wide range of applications in scientific research:
作用機序
N-スクシニルリシンは、タンパク質中のリシン残基の修飾を通じてその効果を発揮します。この修飾は、タンパク質の電荷と構造を変更し、その機能に影響を与える可能性があります。 スクシニル基は、生理的pHでリシンの電荷を+1から-1に変更し、タンパク質の構造と機能に大きな変化をもたらします . この修飾は、代謝や遺伝子調節に関与するものを含め、さまざまな分子標的や経路に影響を与える可能性があります .
類似の化合物:
N-アセチルリシン: N-スクシニルリシンに似ていますが、スクシニル基の代わりにアセチル基があります。
N-メチルリシン: スキシニル基の代わりにメチル基を含んでいます。
N-ユビキチンリシン: リシンにユビキチンが加えられます.
独自性: N-スクシニルリシンは、スクシニル基のサイズと電荷により、アセチル化やメチル化などのより小さな修飾と比較して、タンパク質の構造と機能に大きな変化をもたらすため、ユニークです .
類似化合物との比較
N-Acetyl Lysine: Similar to N-Succinyl Lysine, but with an acetyl group instead of a succinyl group.
N-Methyl Lysine: Contains a methyl group instead of a succinyl group.
N-Ubiquitinyl Lysine: Involves the addition of ubiquitin to lysine.
Uniqueness: this compound is unique due to the size and charge of the succinyl group, which induces more significant changes in protein structure and function compared to smaller modifications like acetylation or methylation .
特性
CAS番号 |
113930-14-6 |
|---|---|
分子式 |
C10H18N2O5 |
分子量 |
246.26 g/mol |
IUPAC名 |
(2S)-6-amino-2-(3-carboxypropanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H18N2O5/c11-6-2-1-3-7(10(16)17)12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |
InChIキー |
XEOGRHZGJFTETQ-ZETCQYMHSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCC(=O)O |
正規SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



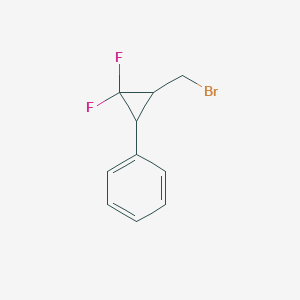

![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
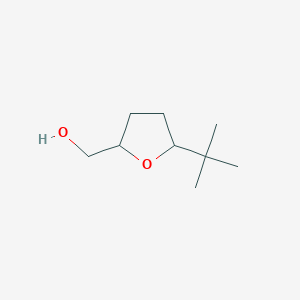


![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
